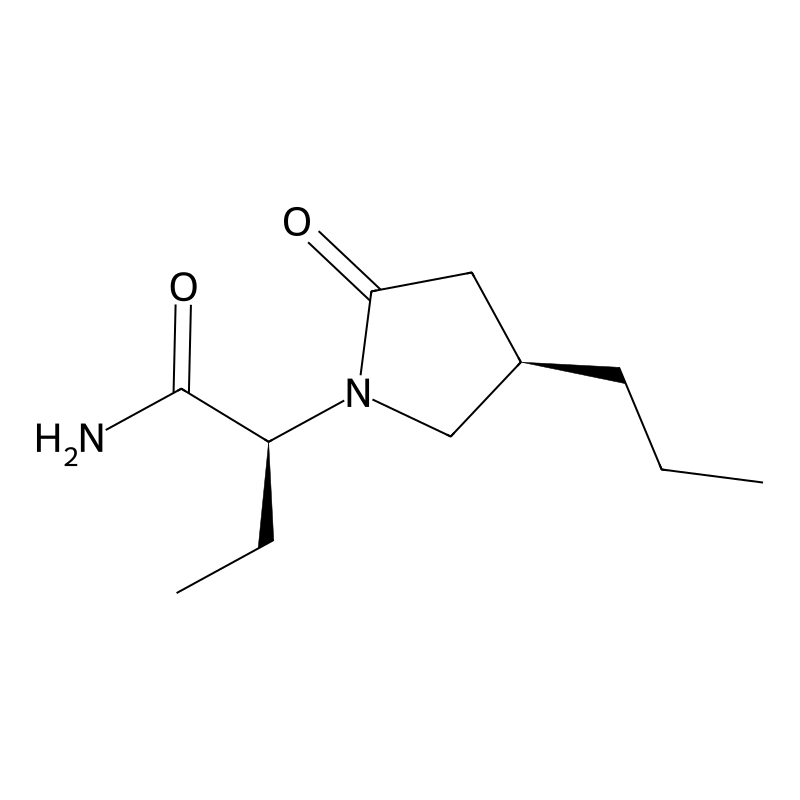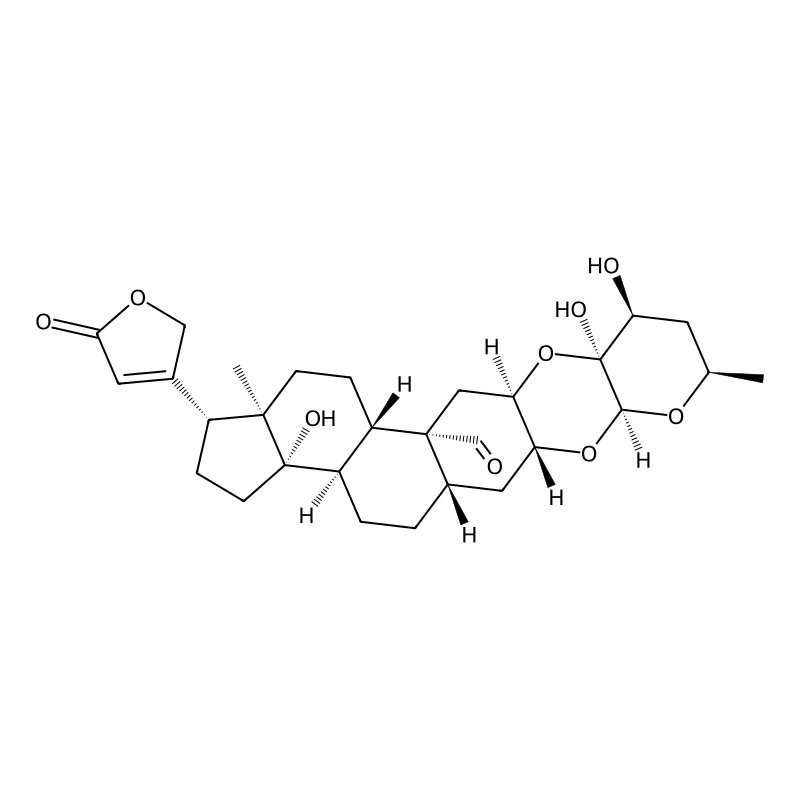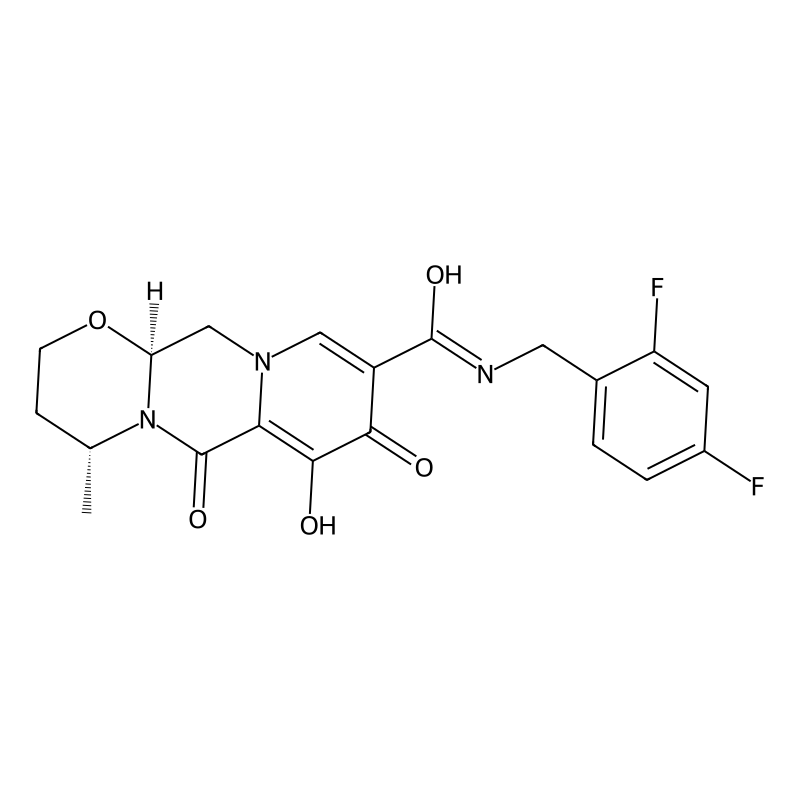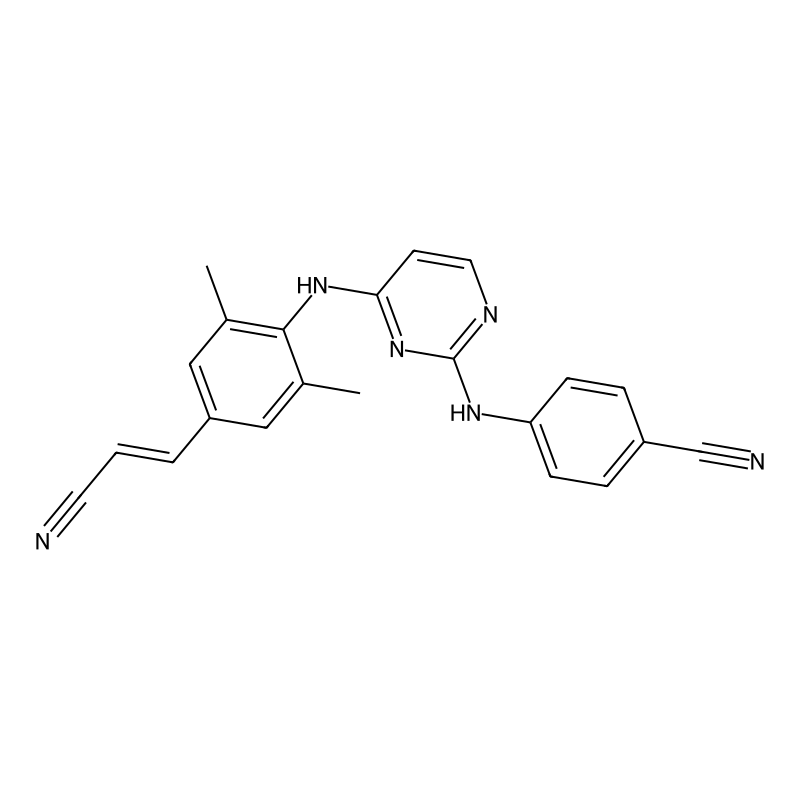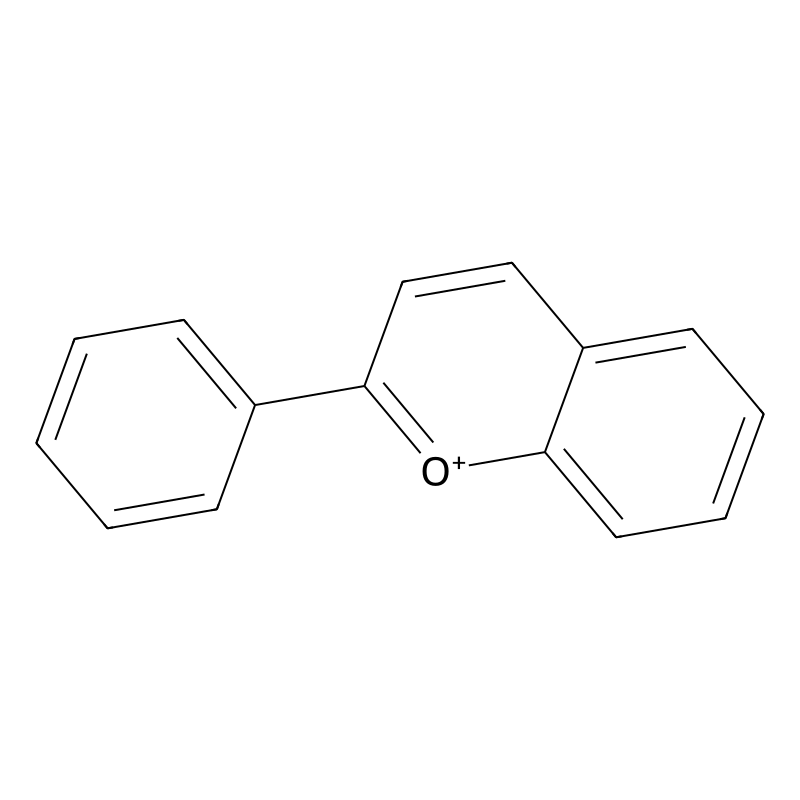Copper, isotope of mass 64

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Copper-64 is a radioisotope of copper, denoted as , characterized by its atomic nucleus containing 29 protons and 35 neutrons. Its mass number of 64 is derived from the total number of these nucleons. Copper-64 is not found in nature and must be produced artificially, primarily in nuclear reactors or biomedical cyclotrons, using stable isotopes such as copper-63, nickel-64, or zinc-64 as starting materials . It has a half-life of approximately 12.7 hours, making it suitable for various medical applications due to its relatively short decay time .
Copper-64 undergoes radioactive decay through three primary modes:
- Beta Plus Decay ():In this process, a proton is converted into a neutron, resulting in the formation of nickel-64 .
- Beta Minus Decay ():Here, a neutron is transformed into a proton, leading to the production of zinc-64 .
- Electron Capture:An inner-shell electron is captured by the nucleus, resulting in a neutron and a neutrino being emitted .
These reactions illustrate the versatility of copper-64 in undergoing multiple decay processes.
Copper-64 exhibits significant biological activity, particularly in the field of medical imaging and cancer therapy. Its ability to emit positrons makes it an effective radionuclide for positron emission tomography (PET) scans, allowing for detailed imaging of metabolic processes within the body . Additionally, copper-64 can be utilized in targeted radiotherapy for various cancers, capitalizing on its properties to selectively destroy malignant cells while minimizing damage to surrounding healthy tissue .
Copper-64 can be synthesized through several methods:
- Nuclear Reactions:
- Using a cyclotron, stable isotopes such as nickel-64 or zinc-64 can be bombarded with protons or deuterons to produce copper-64.
- Neutron Activation:
- Copper-63 can be irradiated with neutrons in a nuclear reactor to form copper-64 through neutron capture followed by beta decay.
- Targeted Production:
Copper-67 is another radioisotope used therapeutically but has a longer half-life compared to copper-64, making it suitable for different types of treatments. In contrast, copper-63 and copper-65 are stable isotopes essential for biological functions but do not exhibit radioactive properties like copper-64 .
Research has indicated that copper-64 interacts with various biological molecules and pathways. Studies have focused on its uptake and distribution within tissues, particularly how it binds to proteins and enzymes involved in copper metabolism. Understanding these interactions is crucial for optimizing its use in medical applications and assessing potential toxicity or side effects associated with its use in therapies .
Similar Compounds: Comparison with Other Isotopes of Copper
Copper-64 shares similarities with other isotopes of copper but stands out due to its unique decay properties and applications. Here are some comparable isotopes:
| Isotope | Mass Number | Half-Life | Decay Mode(s) |
Cyclotron-Based Production TechniquesNickel-64(p,n)Copper-64 Reaction MechanismsThe most widely adopted method for copper-64 production utilizes the nuclear reaction pathway involving nickel-64 targets and proton bombardment [4] [5]. This reaction mechanism follows the general formula where nickel-64 nuclei undergo proton-induced neutron emission to produce copper-64 isotopes [3] [6]. The nuclear cross-section for this reaction exhibits optimal efficiency at proton energies between 10-15 megaelectron volts, with peak cross-section values reaching approximately 800 millibarns [10] [15]. The reaction mechanism involves the capture of incident protons by nickel-64 nuclei, forming an excited compound nucleus that subsequently decays through neutron emission [4] [19]. This process demonstrates high selectivity for copper-64 production while minimizing the formation of unwanted radioactive byproducts [7] [14]. Research findings indicate that the reaction cross-section remains relatively stable across the energy range of 8-18 megaelectron volts, making this pathway particularly suitable for routine production protocols [22] [25]. Target Material Preparation and Enrichment StrategiesThe preparation of nickel-64 targets requires isotopically enriched material with purity levels exceeding 95 percent to achieve economically viable production yields [4] [6]. Electrodeposition techniques represent the standard approach for target fabrication, utilizing gold or silver substrates as cathode materials [6] [15]. The electroplating process typically employs nickel hexaaquaammonium complex solutions at pH values of approximately 9.05, with constant current densities ranging from 15-25 milliamperes applied over 48-72 hours [6] [8]. Target thickness optimization studies demonstrate that nickel-64 deposits of 36.2 micrometers provide the optimal balance between material utilization efficiency and copper-64 production yield [21]. This thickness corresponds to proton energy degradation from incident energies of 18 megaelectron volts down to 2.5 megaelectron volts within the target material [21]. Alternative substrate materials including rhodium and copper-gold alloys have been investigated to improve thermal conductivity and target durability under high-current bombardment conditions [8] [19]. Yield Optimization via Proton Energy ModulationProduction yield optimization requires careful consideration of incident proton energies to maximize copper-64 formation while maintaining cost-effective target utilization [21] [25]. Experimental studies demonstrate that proton energies between 11-15 megaelectron volts provide optimal production efficiency, with typical yields ranging from 1.46-5.0 megabecquerels per microampere-hour per milligram of nickel-64 [4] [25]. Higher energy bombardments up to 24 megaelectron volts can achieve enhanced yields of 521 megabecquerels per electrical microampere-hour, though this requires proportionally increased target material consumption [23]. The relationship between proton energy and production efficiency follows a complex dependency on nuclear cross-section variations and target penetration depth [10] [22]. Research indicates that limiting proton energy degradation to the range of 2.5-13 megaelectron volts within the target material achieves 76.1 percent of maximum theoretical yield while reducing nickel-64 consumption by 45.6 percent [21]. Current density optimization studies show that bombardment currents of 15-45 microamperes provide stable production conditions without excessive target heating or material degradation [4] [8]. Nuclear Reactor Production PathwaysCopper-63(n,γ)Copper-64 Thermal Neutron CaptureThermal neutron activation of copper-63 represents an alternative production pathway utilizing nuclear reactor facilities [5] [20]. This reaction pathway involves the capture of thermal neutrons by naturally abundant copper-63 nuclei, resulting in copper-64 formation through gamma ray emission. The thermal neutron capture cross-section for copper-63 is relatively low compared to other production mechanisms, resulting in copper-64 products with limited specific activity [5] [9]. The primary advantage of this production route lies in the availability of copper-63 target material, which eliminates the cost constraints associated with isotopically enriched materials [20]. However, the resulting copper-64 products exhibit low specific activity due to the presence of stable copper carrier material [5]. This limitation restricts the applicability of thermally produced copper-64 for applications requiring high specific activity radioisotopes. Zinc-64(n,p)Copper-64 Fast Neutron ReactionsFast neutron bombardment of zinc-64 targets provides an alternative reactor-based production methodology capable of generating no-carrier-added copper-64 with high specific activity [11] [27]. This nuclear reaction utilizes energetic neutrons to induce proton emission from zinc-64 nuclei, directly producing copper-64 isotopes without stable copper contamination [27]. The reaction requires neutron energies exceeding the threshold for proton emission, typically achieved in fast neutron reactor environments or specialized irradiation facilities [11]. Production studies utilizing zinc foil targets with 48.63 percent zinc-64 enrichment demonstrate copper-64 recovery rates of 0.393 milliCuries per milligram of zinc irradiated [27]. The implementation of boron-lined irradiation containers reduces unwanted zinc radioisotope formation by a factor of 14.3, improving the radiochemical purity of the final copper-64 product [27]. Specific activity measurements indicate achievable values up to 683 Curies per milligram of copper, with average values of 512 Curies per milligram across multiple production runs [27]. Emerging Production TechnologiesLaser-Driven Proton Acceleration SystemsLaser-driven proton acceleration represents an emerging technology with potential applications for copper-64 production through compact, flexible systems [16] [17]. This approach utilizes superintense laser pulses interacting with target materials to generate high-energy proton beams capable of inducing the nickel-64(p,n)copper-64 nuclear reaction [17]. Double-layer target configurations have been identified as a promising enhancement to increase proton flux and energy to levels suitable for radioisotope production applications [16] [17]. Theoretical modeling studies indicate that 100 terawatt class laser systems equipped with double-layer targets could achieve copper-64 activities of tens of megabecquerels suitable for preclinical research applications [17]. The model predictions suggest that petawatt-class laser systems may eventually reach production levels comparable to conventional cyclotron facilities, potentially achieving hundreds of megabecquerels for clinical applications [17]. Current limitations include the need for high repetition rate target delivery systems and optimization of laser-target interaction parameters for sustained production protocols [17]. Solid-Phase Extraction Purification ProtocolsAdvanced purification methodologies utilizing solid-phase extraction techniques have been developed to enhance copper-64 product quality and reduce processing time [1] [3]. Pyridinecarboxylic acid-based solid-phase extractants attached to TENTAGEL resin substrates demonstrate 5-10 fold improvements in effective specific activity compared to conventional purification methods [1]. These specialized resins provide selective copper-64 chelation while effectively removing transition metal impurities including iron, nickel, and zinc [1]. The purification process involves passage of dissolved target material through pyridinecarboxylic acid-resin cartridges, followed by selective washing with dilute hydrochloric acid solutions to remove impurities [1]. Copper-64 elution is achieved using concentrated hydrochloric acid in organic solvent mixtures, with complete processing accomplished within 10 minutes [1]. Resin regeneration studies demonstrate sustained performance over 4 cycles using nitric acid treatment, with no significant degradation in separation efficiency [1]. Alternative solid-phase extraction protocols utilizing CU resin and TrisKem TK201 materials have shown enhanced performance for copper-64 purification from cyclotron-produced targets [7] [15]. These methods achieve copper-64 elution yields exceeding 98 percent while maintaining low levels of metallic impurities in the parts-per-billion range [7] [15]. The automation of these purification protocols using commercial synthesis modules enables routine production with consistent quality parameters suitable for radiopharmaceutical applications [7] [26].
Exact Mass 63.929764 g/mol
Monoisotopic Mass 63.929764 g/mol
Heavy Atom Count 1
UNII
2MK2L64N0S
Wikipedia
Copper cu-64
Dates
Last modified: 02-18-2024
Nairne J., Iveson P. and Meijer A. (2015). Progress in medicinal chemistry (54th ed.). Elsevier.
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|
